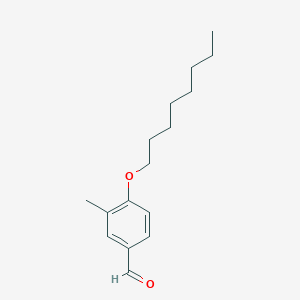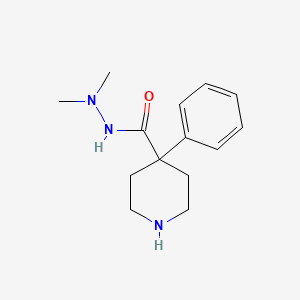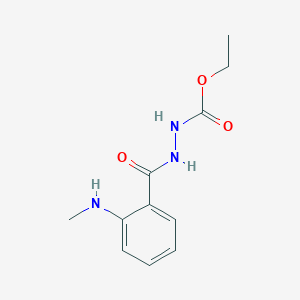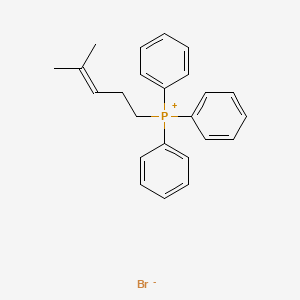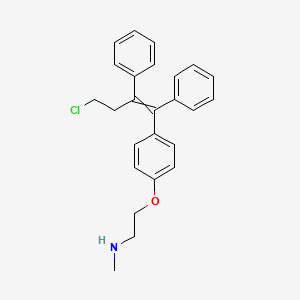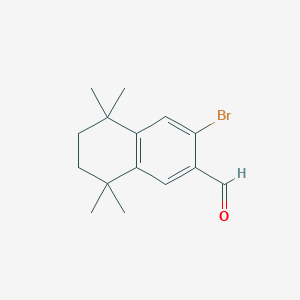
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C15H19BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom and a formyl group attached to a tetrahydronaphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde typically involves the bromination of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide for methoxylation or sodium azide for azidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or sodium azide in dimethylformamide.
Major Products Formed
Oxidation: 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: 3-Methoxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde or 3-Azido-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Applications De Recherche Scientifique
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of functionalized materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and formyl group play crucial roles in its reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine: Similar structure but with an amine group instead of a formyl group.
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphtho[2,3-b]thiophene: Similar structure but with a thiophene ring fused to the naphthalene system.
Uniqueness
3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C15H19BrO |
|---|---|
Poids moléculaire |
295.21 g/mol |
Nom IUPAC |
3-bromo-5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C15H19BrO/c1-14(2)5-6-15(3,4)12-8-13(16)10(9-17)7-11(12)14/h7-9H,5-6H2,1-4H3 |
Clé InChI |
FFOKPVUWLQZBSS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C2=C1C=C(C(=C2)Br)C=O)(C)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3,4-dichlorobenzyl)piperidin-4-yl]chloroacetamide](/img/structure/B8413484.png)
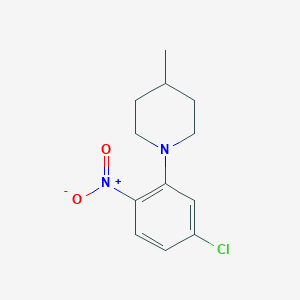
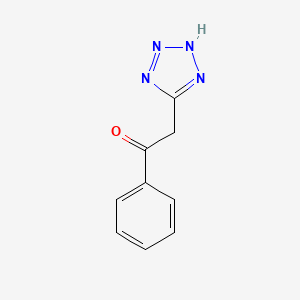

![7-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine](/img/structure/B8413533.png)


